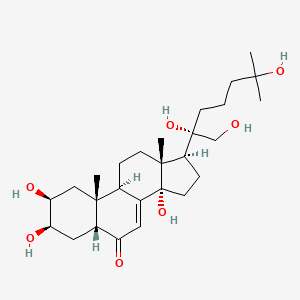

22-Deoxy-20,21-dihydroxyecdysone

Description

Propriétés

Formule moléculaire |

C27H44O7 |

|---|---|

Poids moléculaire |

480.6 g/mol |

Nom IUPAC |

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2S)-1,2,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H44O7/c1-23(2,32)8-5-9-26(33,15-28)22-7-11-27(34)17-12-19(29)18-13-20(30)21(31)14-24(18,3)16(17)6-10-25(22,27)4/h12,16,18,20-22,28,30-34H,5-11,13-15H2,1-4H3/t16-,18-,20+,21-,22-,24+,25+,26+,27+/m0/s1 |

Clé InChI |

ICVFXEQYDYKIJU-VOCVGKOUSA-N |

SMILES isomérique |

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@@](CCCC(C)(C)O)(CO)O)O |

SMILES canonique |

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(CCCC(C)(C)O)(CO)O)O |

Synonymes |

20R-22d-20,21-dihydroxyecdysone 22-deoxy-20,21-dihydroxyecdysone |

Origine du produit |

United States |

Q & A

Q. What is the biosynthetic origin of this compound in Rhagodia baccata, and how does it diverge from canonical ecdysteroid pathways?

- Answer : Biosynthesis likely involves hydroxylation at C-20 and C-21 but omits C-22 modification, a key step in 20-hydroxyecdysone production. Isotopic labeling and enzyme inhibition studies in plant cell cultures could map intermediates. Comparative transcriptomics of Rhagodia vs. ecdysteroid-rich species (e.g., Spinacia) may identify pathway-specific cytochrome P450 enzymes .

Methodological Considerations

- Data Interpretation : Cross-reference bioassay results with structural analogs (e.g., polypodine B) to distinguish receptor-specific effects from off-target interactions .

- Experimental Design : Include negative controls (e.g., ecdysone receptor antagonists like cucurbitacin B) and validate extraction efficiency via spiked recovery experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.